molecular formula C8H17BrO B13205924 1-Bromo-2-methyl-4-propoxybutane

1-Bromo-2-methyl-4-propoxybutane

Katalognummer: B13205924
Molekulargewicht: 209.12 g/mol
InChI-Schlüssel: IPTUJHFHOFCPMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-methyl-4-propoxybutane is an organic compound with the molecular formula C8H17BrO. It belongs to the class of alkyl halides, where a bromine atom is attached to a carbon atom in the alkyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-4-propoxybutane can be synthesized through the bromination of 2-methyl-4-propoxybutane. This process involves the substitution of a hydrogen atom with a bromine atom using brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . The reaction typically occurs under mild conditions and yields the desired alkyl bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of bromine or other brominating agents in the presence of catalysts can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-methyl-4-propoxybutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methyl-4-propoxybutane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, such as nucleophiles, bases, and oxidizing or reducing agents, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-2-methyl-4-propoxybutane is unique due to the presence of the propoxy group, which imparts different chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C8H17BrO

Molekulargewicht

209.12 g/mol

IUPAC-Name

1-bromo-2-methyl-4-propoxybutane

InChI

InChI=1S/C8H17BrO/c1-3-5-10-6-4-8(2)7-9/h8H,3-7H2,1-2H3

InChI-Schlüssel

IPTUJHFHOFCPMD-UHFFFAOYSA-N

Kanonische SMILES

CCCOCCC(C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.